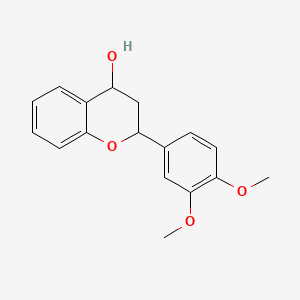
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans This compound is characterized by the presence of a benzopyran ring system with two methoxy groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable phenol derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of materials with specific properties, such as optical and electronic materials .
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of certain pathways or activation of others .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
Bevantolol: A beta-1 adrenoceptor antagonist with a related structure.
3,4-Dimethoxyphenylacetic acid: Another compound with methoxy groups on the phenyl ring .
Uniqueness
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific benzopyran ring system and the presence of methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
116194-64-0 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-9,13,16,18H,10H2,1-2H3 |
Clave InChI |
BCMWOIHSDKTDPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3O2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)

![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)





![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)


